15H-11,12-Eeta
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
877878-78-9 |
|---|---|
Molecular Formula |
C20H32O4 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
(5Z,8Z)-10-[3-[(E,3S)-3-hydroxyoct-1-enyl]oxiran-2-yl]deca-5,8-dienoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-9-12-17(21)15-16-19-18(24-19)13-10-7-5-4-6-8-11-14-20(22)23/h4,6-7,10,15-19,21H,2-3,5,8-9,11-14H2,1H3,(H,22,23)/b6-4-,10-7-,16-15+/t17-,18?,19?/m0/s1 |
InChI Key |
GELFSVXLSDZDHE-YZSNCDGGSA-N |
SMILES |
CCCCCC(C=CC1C(O1)CC=CCC=CCCCC(=O)O)O |
Isomeric SMILES |
CCCCC[C@@H](/C=C/C1C(O1)C/C=C\C/C=C\CCCC(=O)O)O |
Canonical SMILES |
CCCCCC(C=CC1C(O1)CC=CCC=CCCCC(=O)O)O |
physical_description |
Solid |
Synonyms |
15-H-11,12-EETA 15-hydroxy-11,12-epoxyeicosatrienoic acid |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of 15 H 11,12 Eeta
Formation of 15-H-11,12-EETA from Arachidonic Acid via the 15-Lipoxygenase Pathway
The synthesis of 15-H-11,12-EETA originates from the essential fatty acid, arachidonic acid (AA), and is initiated by the 15-lipoxygenase (15-LO) pathway. ahajournals.org This pathway involves a sequential enzymatic process, beginning with the incorporation of oxygen into the arachidonic acid backbone, followed by an intramolecular rearrangement to form the final epoxide structure. physiology.orgphysiology.org
Following its formation, 15-HPETE is not a stable endpoint but serves as a crucial intermediate. It undergoes a significant enzymatic rearrangement to form 15-H-11,12-EETA. physiology.orgnih.gov This conversion involves the transformation of the hydroperoxy group at the C-15 position and the formation of an epoxide ring across the 11 and 12 carbons of the eicosanoid chain. nih.gov This step is proposed to be analogous to the synthesis of other epoxy alcohols like hepoxilins from different lipoxygenase pathways. nih.govresearchgate.net The resulting compound, 15-H-11,12-EETA, is an unstable precursor to other bioactive molecules. physiology.orgahajournals.org
The enzymatic activity responsible for the rearrangement of 15-HPETE to 15-H-11,12-EETA is attributed to a hydroperoxide isomerase. physiology.orgphysiology.orgnih.gov While rabbit reticulocyte 15-LO itself lacks this intrinsic isomerase activity, other enzymes can fulfill this role. nih.gov Research suggests that certain cytochrome P450 (CYP) enzymes, such as CYP2J2, possess this hydroperoxide isomerase capability. physiology.orgebi.ac.uk These heme-containing enzymes can catalyze the heterolytic cleavage of the oxygen-oxygen bond in the hydroperoxyl group of 15-HPETE, leading to the formation of the hydroxyl group at C-15 and subsequent epoxidation of the 11,12-double bond to yield 15-H-11,12-EETA. nih.govebi.ac.uk
Biosynthesis Pathway of 15-H-11,12-EETA
| Step | Substrate | Enzyme/Activity | Product |
| 1 | Arachidonic Acid (AA) | 15-Lipoxygenase (15-LO) | 15(S)-Hydroperoxyeicosatetraenoic Acid (15-HPETE) |
| 2 | 15(S)-Hydroperoxyeicosatetraenoic Acid (15-HPETE) | Hydroperoxide Isomerase (e.g., Cytochrome P450) | 15-Hydroxy-11,12-epoxyeicosatrienoic Acid (15-H-11,12-EETA) |
Enzymatic Rearrangement of 15-Hydroperoxyeicosatetraenoic Acid (15-HPETE) to 15-H-11,12-EETA
Downstream Metabolism of 15-H-11,12-EETA to Trihydroxyeicosatrienoic Acids (THETAs)
The primary metabolic fate for 15-H-11,12-EETA is hydrolysis of its epoxide ring. physiology.orgnih.gov This reaction is catalyzed by the enzyme soluble epoxide hydrolase (sEH). physiology.orgnih.gov The sEH enzyme is present in various tissues, including aortic homogenates and endothelial cells. physiology.orgresearchgate.net The action of sEH involves the addition of a water molecule across the epoxide, opening the ring to form two hydroxyl groups. nih.gov Inhibition of sEH has been shown to increase the levels of 15-H-11,12-EETA, confirming its role as the key enzyme in this metabolic step. physiology.orgnih.gov Due to the proximity of a double bond, the epoxide group of 15-H-11,12-EETA is also susceptible to non-enzymatic hydrolysis under acidic conditions. physiology.orgnih.gov
The enzymatic hydrolysis of 15-H-11,12-EETA by soluble epoxide hydrolase yields 11,12,15-trihydroxyeicosatrienoic acid (11,12,15-THETA). physiology.orgphysiology.orgnih.gov This product is a more stable triol compound that retains biological activity. physiology.orgnih.gov Specifically, the stereoisomer identified as having significant biological function is 11(R),12(S),15(S)-trihydroxyeicosa-5(Z),8(Z),13(E)-trienoic acid. physiology.orgnih.gov It is important to note that non-specific acid-catalyzed hydrolysis of 15-H-11,12-EETA can lead to the formation of both 11,12,15-THETA and another isomer, 11,14,15-THETA. physiology.orgnih.gov However, the sEH-mediated pathway is specific for the formation of 11,12,15-THETA. nih.gov
Metabolism of 15-H-11,12-EETA
| Substrate | Enzyme/Activity | Product(s) |
| 15-Hydroxy-11,12-epoxyeicosatrienoic Acid (15-H-11,12-EETA) | Soluble Epoxide Hydrolase (sEH) | 11,12,15-Trihydroxyeicosatrienoic Acid (11,12,15-THETA) |
| 15-Hydroxy-11,12-epoxyeicosatrienoic Acid (15-H-11,12-EETA) | Acid Hydrolysis | 11,12,15-THETA and 11,14,15-THETA |
Epoxide Hydrolase-Mediated Hydrolysis of 15-H-11,12-EETA
Interplay with Other Arachidonic Acid Metabolizing Enzymes
The biosynthesis of 15-H-11,12-EETA, a metabolite of arachidonic acid, is not an isolated pathway. It is intricately connected with other major routes of eicosanoid production, including those mediated by cytochrome P450, nitric oxide synthase, and cyclooxygenase enzymes.
Crosstalk with Cytochrome P450 Enzymes in Eicosanoid Biosynthesis
The conversion of the precursor 15-hydroperoxyeicosatetraenoic acid (15-HpETE) to 15-H-11,12-EETA is facilitated by a hydroperoxide isomerase. researchgate.net Research indicates that several heme-containing enzymes, notably those from the cytochrome P450 (CYP) superfamily, can function as hydroperoxide isomerases and catalyze this specific rearrangement. researchgate.net While many CYP enzymes, particularly from the CYP2 family, are known epoxygenases that form various epoxyeicosatrienoic acids (EETs) from arachidonic acid, their role can extend to metabolizing lipoxygenase products. diva-portal.org This positions CYP enzymes as potential key players in the downstream processing of lipoxygenase-derived intermediates to yield compounds like 15-H-11,12-EETA. researchgate.netnih.gov The catalytic cycle of these enzymes involves a heme-thiolate active site that, after a series of electron transfers, forms a highly reactive iron-oxo species capable of oxygenating substrates. mdpi.comnih.gov
Table 1: Role of Cytochrome P450 in 15-H-11,12-EETA Biosynthesis
| Enzyme Family | Proposed Function | Mechanism | Reference |
|---|---|---|---|
| Cytochrome P450 (CYP) | Hydroperoxide Isomerase | Catalyzes the rearrangement of 15-HpETE to form 15-H-11,12-EETA. | researchgate.net |
Connections with Nitric Oxide Synthase (NOS) Pathways
There is significant crosstalk between the cytochrome P450 and nitric oxide synthase (NOS) pathways, which indirectly influences the synthesis of EETs. hmdb.ca Nitric oxide (NO), produced by NOS enzymes from L-arginine, is a gaseous signaling molecule. mdpi.comnih.gov It can diffuse and bind to the heme moieties present in the catalytic domain of P450 enzymes. hmdb.ca This binding action can inhibit the enzymatic activity of P450s, thereby blocking the formation of their products, which include EETs. hmdb.ca Therefore, the activation of NOS pathways can lead to a downregulation of EET biosynthesis, demonstrating a direct inhibitory connection between these two major signaling systems. hmdb.caphysiology.orgahajournals.org
Table 2: Interaction Between NOS and P450 Pathways in Eicosanoid Synthesis
| Interacting Molecule/Enzyme | Effect on P450 | Outcome for EET Biosynthesis | Reference |
|---|---|---|---|
| Nitric Oxide (NO) | Binds to the heme cofactor in the P450 catalytic domain. | Inhibition of P450 enzymatic activity. | hmdb.ca |
Relationship with Cyclooxygenase Products as Substrates for P450 Enzymes
The metabolic pathways for eicosanoids are further complicated by the fact that products from one pathway can serve as substrates for enzymes in another. hmdb.ca Notably, products generated by cyclooxygenase (COX) enzymes can act as substrates for cytochrome P450 enzymes. diva-portal.orghmdb.ca The COX enzymes, also known as prostaglandin (B15479496) H synthases, primarily produce prostaglandins (B1171923) but can also convert arachidonic acid into small quantities of 11- and 15-HpETE. nih.gov These hydroperoxides are the direct precursors for 11-HETE and 15-HETE and are essential intermediates in the lipoxygenase pathway leading to 15-H-11,12-EETA. nih.gov This indicates that COX activity can supply the necessary precursors for the 15-lipoxygenase (15-LOX) pathway, which are then further metabolized, potentially by CYP-mediated hydroperoxide isomerase activity, to form 15-H-11,12-EETA. researchgate.netnih.gov
Factors Influencing 15-H-11,12-EETA Biosynthesis in Research Models
The synthesis of 15-H-11,12-EETA is fundamentally dependent on the expression and activity of 15-lipoxygenase (15-LOX), the enzyme that catalyzes the initial oxygenation of arachidonic acid to form 15-HpETE. researchgate.netnih.gov The regulation of 15-LOX is tightly controlled at multiple levels, including transcription, translation, and through epigenetic mechanisms. oup.comnih.gov
Transcriptional and Translational Regulation of 15-Lipoxygenase Expression
The expression of the 15-LOX gene is highly regulated in a tissue- and cell-type-specific manner. nih.gov At the transcriptional level, cytokines such as Interleukin-4 (IL-4) and Interleukin-13 (IL-13) are potent inducers of 15-LOX expression in cell types like human monocytes and airway epithelial cells. atsjournals.orgspandidos-publications.com This induction is mediated through the Signal Transducer and Activator of Transcription 6 (STAT6) signaling cascade. nih.govatsjournals.org The STAT6 protein, upon activation by the IL-4/IL-13 receptor, binds to a specific response element in the 15-LOX gene promoter, directly initiating transcription. atsjournals.org In contrast, the transcription factor GATA-6 has been identified as a suppressor of 15-LOX-1 expression in colorectal cancer cells. aacrjournals.org
At the translational level, the synthesis of the 15-LOX enzyme from its mRNA is also subject to inhibition. nih.govresearchgate.netembopress.org In rabbit erythroid cells, 15-LOX mRNA contains a repetitive, pyrimidine-rich motif in its 3'-untranslated region (3'-UTR). nih.govresearchgate.netembopress.org A specific 48 kDa protein binds to this sequence, which is sufficient to repress the translation of the mRNA, presumably by inhibiting the initiation step. nih.govresearchgate.netembopress.org This translational silencing is a key regulatory step during red blood cell differentiation. nih.gov In non-erythroid tissues, a longer 15-LOX mRNA variant with a different 3'-UTR is expressed, which also exhibits regulated translation through binding of different proteins. oup.com
Table 3: Summary of Transcriptional and Translational Regulation of 15-LOX
| Regulatory Level | Factor | Effect on 15-LOX | Cell/Tissue Model | Reference |
|---|---|---|---|---|
| Transcriptional | IL-4 / IL-13 | Activation | Human Monocytes, Airway Epithelial Cells | atsjournals.orgspandidos-publications.com |
| STAT6 | Activation | Airway Epithelial Cells | atsjournals.org | |
| GATA-6 | Suppression | Colorectal Cancer Cells | aacrjournals.org | |
| Translational | 48 kDa Protein (LOX-BP) | Repression | Rabbit Reticulocytes | nih.govresearchgate.netembopress.org |
Enzymatic and Biochemical Regulation of 15 H 11,12 Eeta Production
Regulation of 15-Lipoxygenase Expression and Activity
The initial and rate-limiting step in the biosynthesis of 15-H-11,12-EETA is the oxygenation of arachidonic acid by 15-lipoxygenase (15-LO). nih.gov In humans, there are two main isoforms, 15-LOX-1 (ALOX15) and 15-LOX-2 (ALOX15B), which catalyze the formation of 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE). frontiersin.orgwikipedia.org This intermediate is then converted to 15-H-11,12-EETA by a hydroperoxide isomerase. nih.govwikipedia.org
The expression and activity of 15-LO are subject to regulation by various factors, including cytokines and growth factors. For instance, Interleukin-4 (IL-4) has been shown to induce 12/15-LOX, the murine ortholog of human 15-LOX-1. explorationpub.com The regulation of 15-LO expression is complex and can occur at transcriptional, translational, and epigenetic levels. nih.gov Factors such as hypoxia, hypercholesterolemia, and certain hormones can increase 15-LO expression, leading to enhanced production of its metabolites. nih.gov
Furthermore, the activity of 15-LO enzymes can be modulated by their own products. For example, 15(S)-HpETE and its reduced form, 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE), can activate ALOX15 and ALOX15B. frontiersin.org
Role of Soluble Epoxide Hydrolase (sEH) in 15-H-11,12-EETA Metabolism
Once formed, 15-H-11,12-EETA is a substrate for soluble epoxide hydrolase (sEH). nih.govnih.gov This enzyme catalyzes the hydrolysis of the epoxide group in 15-H-11,12-EETA to form 11,12,15-trihydroxyeicosatrienoic acid (11,12,15-THETA). nih.govnih.gov This metabolic conversion is significant because 15-H-11,12-EETA and its diol metabolite, 11,12,15-THETA, can have different biological activities. nih.govahajournals.org
The activity of sEH plays a critical role in determining the levels and, consequently, the biological effects of 15-H-11,12-EETA. Inhibition of sEH leads to an accumulation of 15-H-11,12-EETA. nih.govnih.gov For instance, treatment of rabbit aortic tissue with an sEH inhibitor, 12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA), resulted in increased formation of 15-H-11,12-EETA. nih.govnih.gov The enzyme sEH itself is expressed in various tissues, including the aorta and endothelial cells. nih.gov
It is important to note that 15-H-11,12-EETA is an acid-labile compound, meaning it can also be non-enzymatically hydrolyzed to THETAs under acidic conditions. nih.govphysiology.org
Investigations into 12/15-Lipoxygenase (ALOX15) in Oxidative and Inflammatory Responses
12/15-Lipoxygenase (ALOX15), the murine ortholog of human 15-LOX-1, and its metabolites are deeply involved in oxidative and inflammatory responses. nih.govnih.gov The enzyme oxidizes polyunsaturated fatty acids to generate a variety of bioactive lipid mediators. nih.govnih.gov
Pro-inflammatory and Anti-inflammatory Properties of 12/15-LOX Metabolites in in vitro Studies
The metabolites of 12/15-LOX exhibit a dual role in inflammation, possessing both pro-inflammatory and anti-inflammatory properties. explorationpub.comnih.gov This paradoxical nature is a subject of ongoing research.
Pro-inflammatory Effects:
12(S)-HETE and 15(S)-HETE: These metabolites have been demonstrated to be potent pro-inflammatory chemoattractants for neutrophils and leukocytes. nih.gov
Cytokine Induction: Studies have shown that 12/15-LOX metabolites can induce the production of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophages. oup.comresearchgate.net For example, direct application of 12(S)-HETE and 12(S)-HPETE to macrophages stimulated the mRNA and protein expression of these cytokines in a dose-dependent manner. oup.com Overexpression of 12/15-LO in macrophage cell lines also led to increased expression of IL-6 and TNF-α. oup.comresearchgate.net
Oxidative Stress: 12/15-LOX activity can contribute to oxidative stress, which in turn can exacerbate inflammatory responses. explorationpub.com
Anti-inflammatory and Pro-resolving Effects:
Lipoxins, Resolvins, and Protectins: 12/15-LOX is also involved in the biosynthesis of specialized pro-resolving mediators (SPMs), including lipoxins, resolvins, and protectins. explorationpub.comnih.gov These molecules play a crucial role in the active resolution of inflammation. nih.gov For example, 17(S)-Hydroxy-DHA, a metabolite of docosahexaenoic acid (DHA) produced by 12/15-LOX, is a precursor to resolvins and protectins which have potent anti-inflammatory activities. nih.gov
Inhibition of Pro-inflammatory Signaling: In some contexts, 12/15-LOX-derived mediators can inhibit pro-inflammatory pathways. For instance, in isolated macrophages, 12/15-LO-derived eicosanoids were found to block the phosphorylation of p38MAPK, a key signaling molecule in inflammatory responses. aai.org
Influence of 12/15-LOX Metabolites on Gene Expression and Cytokine Production in Experimental Models
Experimental models have provided further insights into the role of 12/15-LOX metabolites in regulating gene expression and cytokine production.
Macrophage Studies: In vitro studies using macrophages have been instrumental in elucidating these effects. As mentioned earlier, treatment of macrophages with 12(S)-HETE and 12(S)-HPETE led to a significant increase in the mRNA and protein expression of IL-6 and TNF-α. oup.com Furthermore, macrophages from transgenic mice overexpressing 12/15-LO showed increased expression of IL-6 and TNF-α compared to wild-type mice. oup.com In contrast, another study showed that macrophages deficient in 12/15-LO exhibited an enhanced inflammatory response, with increased release of IL-6 and KC (a mouse chemokine) upon stimulation with TNF-α. aai.org This discrepancy highlights the context-dependent role of 12/15-LOX.
Dendritic Cell Maturation: 12/15-LOX and its metabolites have been shown to interfere with the maturation of dendritic cells, which are key antigen-presenting cells. nih.gov This interference can lead to decreased production of cytokines mediated by CD40 and TLR2. nih.gov
In Vivo Models: Studies using 12/15-LOX knockout mice have demonstrated the enzyme's involvement in various inflammatory diseases. nih.govnih.gov For example, in a model of arthritis, deletion of 12/15-LO led to increased expression of pro-inflammatory cytokines in the inflamed synovium. aai.org Conversely, in a model of toxoplasmosis, 12/15-LOX was found to be essential for the production of IL-12, a key cytokine for resistance to the infection. asm.org
The following table summarizes the effects of 12/15-LOX metabolites on cytokine production in different experimental settings.
| Experimental Model | 12/15-LOX Metabolite/Status | Effect on Cytokine Production | Reference |
| Mouse Peritoneal Macrophages | 12(S)-HETE, 12(S)-HPETE | Increased IL-6 and TNF-α mRNA and protein expression | oup.com |
| J774A.1 Macrophage Cell Line | Overexpression of 12/15-LO | Increased IL-6 and TNF-α mRNA and protein expression | oup.com |
| 12/15-LO-deficient Macrophages | N/A | Increased IL-6 and KC release upon TNF-α stimulation | aai.org |
| K/BxN Serum-Transfer Arthritis Model in Mice | 12/15-LO deletion | Increased pro-inflammatory cytokine expression in synovium | aai.org |
| Chronic Toxoplasmosis in Mice | 12/15-LOX deficiency | Reduced IL-12 production | asm.org |
These findings underscore the complex and often contradictory roles of 12/15-LOX and its metabolites in regulating inflammation. The specific cellular context, the profile of metabolites produced, and the underlying pathological condition all contribute to the ultimate biological effect.
Molecular Mechanisms of 15 H 11,12 Eeta Action Non Clinical Contexts
Elucidation of 15-H-11,12-EETA as an Endothelium-Derived Hyperpolarizing Factor (EDHF)
15-H-11,12-EETA has been identified as an endothelium-derived hyperpolarizing factor (EDHF). physiology.orgnih.gov EDHFs are substances released from endothelial cells that cause hyperpolarization and subsequent relaxation of vascular smooth muscle cells, a process independent of nitric oxide and prostacyclin. physiology.org The production of 15-H-11,12-EETA originates from the metabolism of arachidonic acid by the 15-lipoxygenase (15-LO) pathway in the endothelium. nih.govnih.gov Specifically, arachidonic acid is converted to 15-hydroperoxyeicosatetraenoic acid (15-HPETE) by 15-LO-I, which is then metabolized by a hydroperoxide isomerase to form 15-H-11,12-EETA. nih.gov
This compound is a precursor to another potent EDHF, 11,12,15-trihydroxyeicosatrienoic acid (11,12,15-THETA), through hydrolysis by soluble epoxide hydrolase (sEH). physiology.orgnih.gov Inhibition of sEH leads to an accumulation of 15-H-11,12-EETA, which enhances endothelium-dependent relaxations, highlighting the role of 15-H-11,12-EETA itself as a significant EDHF. physiology.orgnih.gov The 15-LO pathway, and thus the production of 15-H-11,12-EETA, is inducible, with expression levels of 15-LO being upregulated by various factors, including hypoxia and certain hormones. nih.govnih.gov
Mechanisms of 15-H-11,12-EETA-Mediated Vasorelaxation in Animal Models
In animal models, particularly the rabbit aorta, 15-H-11,12-EETA demonstrates significant vasorelaxant properties. physiology.orgnih.gov Its action is a key component of the endothelium-dependent relaxation induced by agonists like acetylcholine (B1216132) and arachidonic acid. physiology.orgahajournals.org
Activation of Small Conductance Calcium-Activated Potassium Channels in Smooth Muscle Cells
The vasodilatory effect of 15-H-11,12-EETA and its metabolite, 11,12,15-THETA, is mediated through the activation of potassium channels on vascular smooth muscle cells. nih.govphysiology.org Specifically, research points to the involvement of small conductance calcium-activated potassium (SKCa) channels. nih.govphysiology.org The activation of these channels is a critical step leading to the hyperpolarization of the smooth muscle cell membrane. physiology.org While the direct action of 15-H-11,12-EETA on these channels is suggested by enhanced relaxation upon sEH inhibition, its metabolite 11,12,15-THETA has been more directly shown to activate apamin-sensitive SKCa channels. nih.govphysiology.org Apamin, a selective blocker of SKCa channels, has been shown to inhibit the relaxations induced by these compounds. physiology.org
Induction of Membrane Hyperpolarization and Subsequent Relaxation
The activation of potassium channels by 15-H-11,12-EETA leads to an efflux of potassium ions from the smooth muscle cells, causing the cell membrane to hyperpolarize (become more negatively charged). physiology.org In studies on rabbit aortic strips, arachidonic acid, the precursor to 15-H-11,12-EETA, induced significant membrane hyperpolarization, an effect that was enhanced when the breakdown of 15-H-11,12-EETA was prevented by an sEH inhibitor. physiology.orgnih.gov This hyperpolarization leads to the closing of voltage-gated calcium channels, which in turn reduces the influx of calcium into the cell. The resulting decrease in intracellular calcium concentration leads to the relaxation of the vascular smooth muscle and, consequently, vasodilation. nih.gov The enhanced relaxations are inhibited by increasing the extracellular potassium concentration, which counteracts the hyperpolarization effect. physiology.orgnih.gov
| Experimental Data on 15-H-11,12-EETA-Mediated Hyperpolarization | |
| Experimental Model | Rabbit aortic strips with intact endothelium |
| Inducing Agent | Arachidonic Acid (3 × 10⁻⁶ M) |
| Control Membrane Potential | -31.0 ± 1 mV |
| Hyperpolarized Membrane Potential | -46.8 ± 2 mV |
| Enhancement | Pretreatment with AUDA (sEH inhibitor) enhanced hyperpolarization |
| Inhibition | Increasing extracellular [K⁺] from 4.8 to 20 mM inhibited enhanced relaxations |
| Reference | physiology.org |
Role of 15-H-11,12-EETA in Cerebral Circulation in Experimental Systems
The regulation of cerebral blood flow is critical for normal brain function, and emerging evidence suggests a role for lipid mediators in this process.
Production by Astrocytes and its Potential in Mediating Functional Hyperemia
Functional hyperemia is the process by which cerebral blood flow increases in response to neural activity to meet the heightened metabolic demands of active neurons. nih.govucm.es Astrocytes, a type of glial cell abundant in the brain, are key players in this neurovascular coupling. ahajournals.orgastrocytepharma.com They can release vasoactive substances that act on nearby blood vessels. astrocytepharma.com While direct evidence for 15-H-11,12-EETA production by astrocytes in the context of functional hyperemia is still developing, astrocytes are known to produce various eicosanoids. For instance, another epoxyeicosatrienoic acid, 14,15-EET, is produced by astrocytes and has been shown to be neuroprotective. nih.gov Given that astrocytes respond to neuronal activity and can metabolize arachidonic acid, it is plausible that they contribute to the local synthesis of vasoactive lipids like 15-H-11,12-EETA to modulate cerebral blood flow.
Signal Transduction Pathways in Astrocytes Leading to 15-H-11,12-EETA Generation
The generation of eicosanoids in astrocytes is initiated by an increase in intracellular calcium. astrocytepharma.com This can be triggered by neurotransmitters released from active neurons. For example, adenosine (B11128) can activate A1 and A3 receptors on astrocytes, leading to the production of inositol (B14025) (1,4,5) triphosphate (IP3). astrocytepharma.com IP3 then triggers the release of calcium from intracellular stores. astrocytepharma.com This rise in calcium activates phospholipase A2, the enzyme responsible for liberating arachidonic acid from membrane phospholipids. Once released, arachidonic acid can be metabolized by various enzymes, including lipoxygenases, to produce compounds like 15-H-11,12-EETA. The expression and activity of 15-lipoxygenase within astrocytes would be the determining factor for this specific pathway.
| Signal Transduction in Astrocytes | |
| Stimulus | Increased extracellular adenosine (e.g., from neuronal activity) |
| Receptor Activation | Adenosine A1 and A3 receptors on astrocytes |
| Second Messenger | Inositol (1,4,5) triphosphate (IP3) production |
| Intracellular Event | Release of Ca²⁺ from endoplasmic reticulum |
| Enzyme Activation | Activation of phospholipase A2 by Ca²⁺ |
| Substrate Release | Liberation of Arachidonic Acid from membrane phospholipids |
| Potential Product | Metabolism by 15-lipoxygenase to form 15-H-11,12-EETA |
| Reference | astrocytepharma.com |
Receptor-Mediated Interactions and Other Binding Partners (Hypothesized/Investigated)
The precise molecular targets of 15(R)-hydroxy-11,12-epoxyeicosatrienoic acid (15-H-11,12-EETA) are not yet fully elucidated; however, research into structurally related eicosanoids, including its precursor 15-hydroxyeicosatetraenoic acid (15-HETE) and other epoxyeicosatrienoic acids (EETs), provides significant insight into its hypothesized and investigated binding partners. The primary candidates for these interactions fall into two major classes of receptors: nuclear receptors, specifically the Peroxisome Proliferator-Activated Receptors (PPARs), and cell surface G-protein coupled receptors (GPCRs).
Peroxisome Proliferator-Activated Receptors (PPARs)
PPARs are a group of nuclear receptor proteins that function as transcription factors to regulate the expression of genes involved in metabolism, inflammation, and cellular development. uc.clmdpi.com Fatty acids and their derivatives are known to be natural ligands for these receptors. uc.cl Evidence suggests that cytochrome P450 (CYP) epoxygenase metabolites can act as ligands for PPARs. pnas.orgnih.gov
Research has demonstrated that 15-HETE, the direct precursor of 15-H-11,12-EETA, is a potent agonist for PPARs. It shows a preferential activation of PPARβ/δ, and to a lesser extent, also activates PPARα and PPARγ. nih.gov Both the 15(S)-HETE and 15(R)-HETE enantiomers have been shown to be effective in activating PPARβ/δ. nih.gov This suggests that the subsequent epoxidation to 15-H-11,12-EETA may represent a metabolic pathway that modulates the activity of these nuclear receptors.
Furthermore, studies on related EETs have solidified the link to PPARs. Various EETs, including 8,9-EET, 11,12-EET, and 14,15-EET, have been shown to bind to and activate PPARα and PPARγ. nih.govplos.org For instance, EETs have been found to bind to the ligand-binding domain of PPARγ with a dissociation constant (Kd) in the micromolar range. pnas.org The activation of PPARα by EETs has also been documented, suggesting a role for these lipids in regulating their own metabolic pathways. nih.gov Given that 15-H-11,12-EETA shares the core EET structure with an additional hydroxyl group, it is highly hypothesized to also function as a PPAR ligand.
| Compound | Receptor Subtype | Nature of Interaction | Key Findings | Citations |
|---|---|---|---|---|
| 15-HETE | PPARβ/δ | Preferential Agonist | Activates the ligand-dependent activation domain and induces coactivator binding. | nih.gov |
| 15-HETE | PPARα, PPARγ | Agonist | Activates these subtypes to a weaker extent compared to PPARβ/δ. | nih.gov |
| Epoxyeicosatrienoic acids (EETs) | PPARγ | Ligand/Agonist | Bind to the ligand-binding domain with Kd in the μM range and increase transcriptional activity. | mdpi.compnas.org |
| 11,12-EET | PPARα | Agonist | Activates PPARα and induces the expression of its target genes. | nih.govplos.org |
| 14,15-DHET, 11,12-EET, 20-HETE | PPARα | Potent Activators | Induce PPARα-specific binding to its cognate response element in gel shift assays. | nih.gov |
G-Protein Coupled Receptors (GPCRs)
GPCRs are a large family of transmembrane receptors that detect molecules outside the cell and activate internal signal transduction pathways. ahajournals.org While a specific, high-affinity GPCR for EETs remains to be definitively identified, there is substantial evidence suggesting that these lipid mediators can interact with several members of this receptor superfamily, often in a low-affinity manner. wikipedia.orgacs.org
Studies on 14,15-EET, a regioisomer of the epoxide in 15-H-11,12-EETA, have shown that it can activate several prostaglandin (B15479496) receptor subtypes, including PTGER2, PTGER4, PTGFR, PTGDR, and PTGER3IV, at micromolar concentrations. nih.gov This indicates potential cross-talk between the signaling pathways of different eicosanoids. nih.gov Additionally, GPR40 has been characterized as a low-affinity receptor for EETs, mediating some of their mitogenic responses. acs.org
The biological actions of 11,12-EET in endothelial cells have been shown to be mediated through a Gs protein-coupled mechanism, which is essential for its effects. acs.orgcaymanchem.com This suggests the presence of a yet-to-be-identified GPCR that couples to the Gs signaling pathway. Given the structural similarities, it is plausible that 15-H-11,12-EETA could also interact with one or more of these or other currently unidentified "orphan" GPCRs to elicit its biological effects. The hunt for a high-affinity EET receptor is an active area of research. acs.org
| Compound | Receptor/Family | Nature of Interaction | Key Findings | Citations |
|---|---|---|---|---|
| 14,15-EET | Prostaglandin Receptors (PTGER2, PTGER4, PTGFR, PTGDR, PTGER3IV) | Low-affinity Agonist | Responded to micromolar concentrations of 14,15-EET in a functional screen of 105 GPCRs. | nih.gov |
| EETs (general) | GPR40 | Low-affinity Receptor | Characterized as a low-affinity vascular endothelial receptor for EETs. | acs.org |
| 11,12-EET | Unidentified Gs-coupled receptor | Agonist | Actions in endothelial cells require the Gs protein, indicating a GPCR-mediated mechanism. | acs.orgcaymanchem.com |
Theoretical and Computational Investigations of 15 H 11,12 Eeta
Quantum Chemical Studies for Electronic Structure and Reactivity Prediction
Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule like 15-H-11,12-EETA. By solving the Schrödinger equation, these methods can predict electronic structure, molecular energies, and properties related to chemical reactivity. nih.gov
Ab initio methods are a class of quantum chemistry calculations that derive results "from first principles," using only fundamental physical constants without reliance on experimental data. wikipedia.orgmpg.de These methods, such as the Hartree-Fock (HF) approach, aim to provide highly accurate solutions to the electronic Schrödinger equation. wikipedia.org
For 15-H-11,12-EETA, the application of ab initio calculations would be instrumental in:
Determining Accurate Molecular Geometry: Precisely calculating bond lengths, bond angles, and dihedral angles to establish the most stable three-dimensional structure.
Calculating Ground State Energy: Obtaining a highly accurate value for the molecule's total electronic energy, which serves as a benchmark for other computational methods. nih.gov
Generating a Wave Function: Producing a detailed wave function that describes the distribution of electrons within the molecule, forming the basis for calculating various electronic properties.
While specific published ab initio studies focused solely on 15-H-11,12-EETA are not prominent in the literature, the principles of these methods are routinely applied to complex organic molecules to achieve a high degree of accuracy in structural and energetic predictions. mpg.depsu.edu
Density Functional Theory (DFT) is a powerful and widely used quantum computational method that offers a favorable balance between accuracy and computational cost. uci.edu DFT calculates the properties of a many-electron system based on its electron density, which is a simpler variable than the complex many-electron wave function. iaea.org
For 15-H-11,12-EETA, DFT calculations can elucidate a wide range of molecular properties and potential interactions:
Optimized Molecular Structure: DFT methods, such as those employing the B3LYP functional, can determine the lowest-energy conformation of the molecule. researchgate.net
Vibrational Frequencies: Calculation of the vibrational spectrum (IR and Raman) can help in the characterization of the molecule and provides confirmation that the optimized structure is a true energy minimum.
Electronic Properties: DFT is used to compute the distribution of electronic charge throughout the molecule, identifying electron-rich and electron-poor regions that are key to its reactivity. mdpi.com This includes calculating the molecular electrostatic potential (MEP), which maps sites for electrophilic and nucleophilic attack. dergipark.org.tr
Below is a table of representative molecular properties for a molecule like 15-H-11,12-EETA that would be obtained from DFT calculations.
| Calculated Property | Significance for 15-H-11,12-EETA |
|---|---|
| Total Energy | Indicates the overall stability of the molecule's conformation. |
| Dipole Moment | Quantifies the molecule's overall polarity, influencing its solubility and non-covalent interactions. |
| Molecular Electrostatic Potential (MEP) | Visualizes electron-rich (e.g., around the carboxyl and hydroxyl oxygens) and electron-deficient sites, predicting regions for intermolecular interactions. |
| Atomic Charges | Provides a quantitative measure of the electron distribution on each atom, highlighting reactive centers like the epoxide ring carbons. |
Frontier Molecular Orbital (FMO) theory is a critical component of computational chemistry for predicting reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. ossila.com
HOMO (Highest Occupied Molecular Orbital): Represents the orbital from which a molecule is most likely to donate electrons. Its energy level correlates with the molecule's ionization potential and its ability to act as a nucleophile. ossila.com
LUMO (Lowest Unoccupied Molecular Orbital): Represents the orbital to which a molecule is most likely to accept electrons. Its energy level is related to the electron affinity and the molecule's ability to act as an electrophile. ossila.com
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. dergipark.org.trwuxiapptec.com A small gap suggests high reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. dergipark.org.tr
For 15-H-11,12-EETA, FMO analysis would reveal that the electron-rich oxygen atoms of the hydroxyl, carboxyl, and epoxide groups contribute significantly to the HOMO, indicating these are likely sites for electrophilic attack or hydrogen bonding. The LUMO would likely be distributed around the electrophilic carbons of the epoxide ring, making them susceptible to nucleophilic attack, such as the hydrolytic action of the sEH enzyme.
| Parameter | General Significance | Predicted Relevance for 15-H-11,12-EETA |
|---|---|---|
| HOMO Energy | Indicates electron-donating ability; higher energy means a better electron donor. ossila.com | Predicts the propensity of the hydroxyl and carboxyl groups to participate in hydrogen bonding and proton transfer. |
| LUMO Energy | Indicates electron-accepting ability; lower energy means a better electron acceptor. ossila.com | Highlights the susceptibility of the epoxide ring to nucleophilic attack, explaining its hydrolysis by enzymes like sEH. |
| HOMO-LUMO Energy Gap (ΔE) | Reflects chemical reactivity and kinetic stability; a smaller gap implies higher reactivity. dergipark.org.tr | The magnitude of the gap would provide a quantitative measure of the molecule's inherent stability, consistent with its known sensitivity. nih.govnih.gov |
Density Functional Theory (DFT) Calculations for Molecular Properties and Interactions
Molecular Dynamics Simulations for Conformational Analysis and Dynamics
While quantum methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. iieta.org By solving Newton's equations of motion for a system of atoms, MD simulations can model the conformational changes and dynamics of 15-H-11,12-EETA in a simulated physiological environment (e.g., solvated in water). mdpi.com
Key applications of MD for 15-H-11,12-EETA include:
Conformational Sampling: The long, flexible aliphatic chain of 15-H-11,12-EETA can adopt numerous conformations. MD simulations can explore the potential energy surface to identify the most populated and energetically favorable shapes the molecule adopts in solution. nih.govmaricopa.edu
Solvation Effects: Understanding how water molecules arrange around the polar (carboxyl, hydroxyl, epoxide) and nonpolar (alkyl chain) regions of 15-H-11,12-EETA is crucial for predicting its behavior at interfaces, such as cell membranes.
Dynamic Behavior: MD can reveal the flexibility of different parts of the molecule, which is critical for its ability to fit into the active site of an enzyme. The simulation can show how the molecule might change its shape upon approaching a binding partner. researchgate.net
Computational Modeling of 15-H-11,12-EETA Interactions with Enzymes and Binding Sites
Given that 15-H-11,12-EETA is a known substrate for soluble epoxide hydrolase (sEH), computational modeling is an ideal tool to investigate this interaction in atomic detail. nih.gov Methods like molecular docking and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are employed for this purpose. uwindsor.caresearchgate.net
Molecular Docking: This technique predicts the preferred orientation of 15-H-11,12-EETA when it binds to the active site of sEH. It involves placing the ligand (15-H-11,12-EETA) into the binding pocket of the receptor (sEH) and scoring the different poses based on factors like electrostatic and van der Waals interactions to estimate the binding affinity. researchgate.net
QM/MM Simulations: For a more detailed look at the chemical reaction (hydrolysis of the epoxide), a QM/MM approach is used. researchgate.net In this method, the reactive core of the system (the epoxide ring and key catalytic residues of the enzyme) is treated with a high-level quantum mechanics method, while the rest of the protein and solvent are treated with a more computationally efficient molecular mechanics force field. unimib.it This allows for the simulation of bond-breaking and bond-forming events during the enzymatic reaction.
| Modeling Step | Technique Used | Information Gained for 15-H-11,12-EETA and sEH |
|---|---|---|
| 1. Obtain Protein-Ligand Structure | Homology Modeling / X-ray Crystallography | Generate a 3D model of the sEH enzyme. |
| 2. Predict Binding Pose | Molecular Docking | Identify the most likely orientation of 15-H-11,12-EETA in the sEH active site and estimate binding energy. |
| 3. Analyze Key Interactions | Structural Analysis | Pinpoint specific amino acid residues that form hydrogen bonds or have hydrophobic contacts with the ligand. |
| 4. Simulate Catalytic Reaction | QM/MM Simulations | Model the nucleophilic attack on the epoxide ring and calculate the activation energy barrier for the hydrolysis reaction. |
In Silico Approaches for Predicting Biological Activities in Non-Clinical Contexts
Beyond its known role as an sEH substrate, the broader biological activities of 15-H-11,12-EETA can be explored using in silico prediction tools. qima-lifesciences.com These methods leverage large databases of chemical structures and their known biological activities to predict the potential effects of a new compound. clinmedkaz.org
Target Prediction: Software like SwissTargetPrediction can take the structure of 15-H-11,12-EETA and screen it against databases of known protein targets, predicting a list of potential receptors, ion channels, or enzymes that it might interact with. actamedica.org
Activity Spectra Prediction: Tools like PASS (Prediction of Activity Spectra for Substances) analyze the chemical structure to predict a wide range of potential pharmacological effects and biological mechanisms based on structure-activity relationships from a vast training set. clinmedkaz.org For 15-H-11,12-EETA, this could suggest activities related to inflammation, ion channel modulation, or other signaling pathways.
Pharmacokinetic (ADME) Prediction: In silico models can also predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties. researchgate.netplos.org This can help to computationally estimate its likely metabolic fate and bioavailability, providing a more complete non-clinical profile.
These predictive approaches are valuable for generating new hypotheses and guiding future experimental research into the full biological role of 15-H-11,12-EETA. qima-lifesciences.comclinmedkaz.org
Synthetic Methodologies and Derivatization Approaches for 15 H 11,12 Eeta Research
Strategies for the Chemical Synthesis of 15-H-11,12-EETA Analogs and Metabolites
The synthesis of analogs and metabolites of 15-H-11,12-EETA is fundamental to exploring its structure-activity relationships and metabolic fate. Research in the broader field of epoxyeicosatrienoic acids (EETs) has established several versatile strategies that are applicable to 15-H-11,12-EETA. researchgate.netnih.gov
A primary route for producing 15-H-11,12-EETA and its direct metabolite, 11,12,15-trihydroxyeicosatrienoic acid (11,12,15-THETA), mimics its biosynthetic pathway. physiology.org This biomimetic approach involves the initial conversion of arachidonic acid to 15-hydroperoxyeicosatetraenoic acid (15-HPETE) via a 15-lipoxygenase (15-LO) enzyme. physiology.org Subsequently, a hydroperoxide isomerase facilitates the rearrangement of 15-HPETE to form 15-H-11,12-EETA. physiology.orgwikipedia.org The resulting epoxide can then be hydrolyzed, either by acid or enzymatically using soluble epoxide hydrolase (sEH), to yield 11,12,15-THETA. physiology.orgebi.ac.uk
Strategies for creating analogs often involve modifying key functional groups of the parent molecule. For instance, analogs of the related 14,15-EET have been synthesized by modifying the C-1 carboxylate group, converting it into bioisosteres like tetrazoles, to create more potent and specific drug candidates. acs.org This approach could be adapted to generate novel 15-H-11,12-EETA analogs. Furthermore, the synthesis of analogs with hydroxyl groups at different positions, such as the 20-hydroxy derivatives of 11,12-EET, has been reported as a method to create selective antagonists, a strategy that holds potential for developing specific tools for 15-H-11,12-EETA research. nih.gov
Stereoselective Synthesis of 15-H-11,12-EETA and its Isomers
The biological activity of eicosanoids is often highly dependent on their specific stereochemistry. Therefore, stereoselective synthesis is critical for producing individual enantiomers of 15-H-11,12-EETA to evaluate their distinct biological roles. While specific methods for 15-H-11,12-EETA are not extensively detailed, established principles in asymmetric synthesis are directly applicable. mdpi.commdpi.com The total synthesis of specific EET enantiomers has been achieved using methods that provide precise control over the stereochemistry of the epoxide. acs.org
Key strategies for stereoselective synthesis include:
Synthesis from Chiral Precursors: Building the molecule from a starting material that already possesses the desired stereochemistry.
Asymmetric Epoxidation: Employing chiral catalysts, such as in the Sharpless asymmetric epoxidation, to introduce the epoxide group with a specific stereochemical orientation.
Use of Chiral Reagents: Utilizing chiral reagents, like the Roush reagent, to guide the stereochemical outcome of key reaction steps. clockss.org
Derivatization Techniques for Enhanced Analytical Detection in Research
The low endogenous concentrations of 15-H-11,12-EETA in biological samples necessitate highly sensitive analytical methods. nih.gov Chemical derivatization is a key strategy to enhance the detectability of eicosanoids by converting them into products with superior analytical properties for techniques like High-Performance Liquid Chromatography (HPLC). researchgate.net
Since native eicosanoids like 15-H-11,12-EETA lack natural fluorescence, derivatization with a fluorescent tag is a common method to improve detection sensitivity in HPLC. researchgate.net This involves reacting the carboxylic acid group of the molecule with a fluorogenic reagent. mdpi.com
A widely used reagent for this purpose is 2-(2,3-naphthalimino)ethyl trifluoromethanesulfonate (B1224126) (NE-OTf or NT). physiology.orgnih.gov The reaction of EETs with NE-OTf yields highly fluorescent derivatives that can be detected at picogram levels. physiology.orgnih.gov The derivatization is rapid, typically reaching maximum yield within 10-15 minutes at room temperature, and can be catalyzed by agents like tetraethylammonium (B1195904) chloride (TEAC). physiology.orgphysiology.org The resulting fluorescent products are then separated by reverse-phase HPLC and quantified using a fluorescence detector, with typical excitation and emission wavelengths around 259 nm and 395 nm, respectively. physiology.orgnih.gov This method allows for the simultaneous detection and quantification of various EETs and related metabolites in complex biological samples. researchgate.netjustia.com Another reagent, 9-anthryl diazomethane (B1218177) (ADAM), has also been used for derivatizing the carboxyl groups of eicosanoids for fluorescent detection. mdpi.com
| Derivatization Reagent | Abbreviation | Target Functional Group | Typical Reaction Time | Excitation/Emission (nm) | Reference(s) |
| 2-(2,3-naphthalimino)ethyl trifluoromethanesulfonate | NE-OTf or NT | Carboxylic Acid | 10-15 minutes | 259 / 395 | physiology.org, physiology.org, nih.gov |
| 9-anthryl diazomethane | ADAM | Carboxylic Acid | Not specified | Not specified | mdpi.com |
Stable isotope-labeled compounds are indispensable tools for metabolic research, serving as internal standards for accurate quantification in mass spectrometry (MS) and as tracers to study metabolic pathways. symeres.com The synthesis of stable isotope-labeled 15-H-11,12-EETA can be achieved through several established methods.
One primary strategy involves the use of a labeled precursor. symeres.comnih.gov For example, arachidonic acid labeled with stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O) can be used as the starting material. ahajournals.org This labeled arachidonic acid is then subjected to the same enzymatic or chemical synthesis pathway used for the unlabeled compound, incorporating the isotopes into the final 15-H-11,12-EETA molecule. ahajournals.orgsilantes.com The use of deuterated EETs (e.g., d11-11,12-EET) as internal standards for quantitative analysis by LC-MS is a common practice, highlighting the importance of these labeled analogs. mdpi.com These labeled standards co-elute with the endogenous analyte but are distinguished by their higher mass, allowing for precise correction of variations in sample extraction and ionization efficiency. symeres.com
Fluorescent Derivatization for HPLC Profiling
Development of Precursors and Probes for Studying 15-H-11,12-EETA Pathways
Understanding the biological role of 15-H-11,12-EETA requires the ability to study its formation and mechanism of action. This is facilitated by the availability of its direct biosynthetic precursor and the development of molecular probes, such as selective antagonists.
The immediate biosynthetic precursor to 15-H-11,12-EETA is 15-hydroperoxyeicosatetraenoic acid (15-HPETE). physiology.orgphysiology.org In biological systems, arachidonic acid is first metabolized by 15-lipoxygenase-1 (15-LO-1) to 15-HPETE, which is then rearranged by a hydroperoxide isomerase to form 15-H-11,12-EETA. physiology.orgnih.gov Therefore, 15-HPETE is a key substrate for in vitro and cell-based assays aimed at studying the enzymatic production of 15-H-11,12-EETA.
Molecular probes, particularly selective antagonists, are crucial for elucidating the specific downstream effects of an endogenous compound. nih.gov For example, analogs such as 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EEZE) have been developed as EET antagonists to block EET-mediated effects and thus confirm the role of endogenous EETs in physiological processes. ahajournals.org Similarly, the synthesis of analogs like 20-H-11,12-EE8ZE has provided selective antagonists to probe the specific actions of 11,12-EET. nih.gov The development of analogous antagonists specific to 15-H-11,12-EETA would be invaluable for distinguishing its unique biological pathways from those of other EETs. Furthermore, creating targeted probes, such as conjugating the 15-H-11,12-EETA pharmacophore to a molecule like folic acid, could allow for tissue-specific investigation of its pathways, a strategy that has been successfully employed for other EETs. mdpi.com
Analytical Techniques for the Research and Characterization of 15 H 11,12 Eeta
Chromatographic Methods for Separation and Quantification in Research Samples
Chromatographic techniques are fundamental in isolating 15-H-11,12-EETA from intricate biological matrices and quantifying its presence. High-performance liquid chromatography and gas chromatography-mass spectrometry are the most prominently used methods.
High-Performance Liquid Chromatography (HPLC) with Fluorescent Detection
High-performance liquid chromatography (HPLC) is a powerful technique for separating components of a mixture. scioninstruments.commeasurlabs.com When coupled with a fluorescence detector (FLD), it becomes a highly sensitive and selective method for analyzing compounds that fluoresce. scioninstruments.commeasurlabs.com The process involves an excitation light source, often a xenon lamp, that emits light at a specific wavelength to excite the fluorescent compounds (fluorophores) in the sample. scioninstruments.com As these excited electrons return to a lower energy state, they emit light at a longer wavelength, which is then measured by a detector, such as a photomultiplier tube. scioninstruments.com This emitted fluorescence is proportional to the concentration of the analyte. scioninstruments.com
In the context of eicosanoid analysis, including derivatives of arachidonic acid, HPLC is frequently used. For instance, in studies involving rabbit middle cerebral arteries, metabolites of 14C-labeled arachidonic acid were extracted and separated using a linear gradient on an HPLC system. researchgate.net The column eluate was collected in fractions, and absorbance was monitored to track the separation of different compounds. researchgate.net HPLC with fluorescence detection is particularly advantageous for trace analysis due to its high signal-to-noise ratio. knauer.net
Table 1: HPLC Parameters for Eicosanoid Analysis
| Parameter | Specification | Purpose |
| Column | Bond Elute ODS | Solid phase for separation |
| Mobile Phase | Gradient from 50% solvent B in A to 100% solvent B | To elute compounds with varying polarities |
| Flow Rate | 1 ml/min | To ensure consistent separation |
| Detection | UV Absorbance at 205 nm | To monitor the elution of compounds |
| Fraction Collection | 0.2 ml fractions | To isolate separated compounds for further analysis |
This table is based on a described method for separating arachidonic acid metabolites. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling
Gas chromatography-mass spectrometry (GC-MS) is a robust analytical technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify different substances within a sample. imist.ma This method is particularly well-suited for the analysis of volatile and semi-volatile compounds. imist.ma In metabolite profiling, which involves the comprehensive analysis of all metabolites in a biological sample, GC-MS is a cornerstone technology. nih.govresearchgate.net It offers a good balance of sensitivity and reliability, being more sensitive than nuclear magnetic resonance (NMR) and more robust than liquid chromatography-mass spectrometry. nih.gov
The GC-MS process involves vaporizing the sample and separating its components in a chromatographic column. imist.ma The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint of the compound, allowing for its identification by comparing it to spectral libraries. imist.ma To make non-volatile metabolites like 15-H-11,12-EETA suitable for GC-MS analysis, a chemical derivatization process is typically required to increase their volatility and thermal stability. mdpi.com GC-MS-based metabolite profiling can be used to determine the relative levels of hundreds of analytes in a large number of samples efficiently. nih.gov
Spectroscopic Approaches for Structural Elucidation and Quantitative Analysis
Spectroscopic techniques are indispensable for determining the precise chemical structure of 15-H-11,12-EETA and for performing quantitative analysis. These methods probe the interaction of molecules with electromagnetic radiation to reveal details about their atomic and molecular composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
Nuclear magnetic resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the structure, dynamics, and chemical environment of molecules. byjus.comwikipedia.org It operates on the principle of exploiting the magnetic properties of certain atomic nuclei. byjus.com When placed in a strong magnetic field, these nuclei can be excited by radio waves, and the resulting signals provide a wealth of structural information. byjus.com
NMR is a conclusive method for identifying the structure of organic compounds. byjus.com It can reveal details about the individual functional groups present in a molecule and the connectivity between atoms. wikipedia.org The chemical shift, a key parameter in NMR, indicates the electronic environment of a nucleus and allows for the differentiation of chemically distinct atoms within a molecule. libretexts.org For complex molecules like eicosanoids, NMR is crucial for confirming the stereochemistry and precise arrangement of atoms. mdpi.com Both one-dimensional and two-dimensional NMR techniques are employed to elucidate the complete structure of novel compounds. mdpi.com
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. studymind.co.uk It works by passing infrared radiation through a sample and measuring the frequencies at which the radiation is absorbed. masterorganicchemistry.com Different chemical bonds vibrate at characteristic frequencies, and the absorption of IR radiation at these specific frequencies provides a "fingerprint" of the functional groups within the molecule. specac.com
The resulting IR spectrum is a plot of transmittance or absorbance versus wavenumber. vscht.cz Key functional groups such as hydroxyl (O-H) and carbonyl (C=O) groups have very distinct and recognizable absorption bands. specac.comutdallas.edu For a molecule like 15-H-11,12-EETA, which contains a hydroxyl group and an epoxide ring, IR spectroscopy can confirm the presence of these functionalities. The region of the spectrum between 1500 and 3500 cm⁻¹ is particularly useful for identifying most functional groups. specac.com IR spectroscopy is a quick and non-destructive method, allowing the sample to be used for further analysis. studymind.co.uk
Table 2: Characteristic IR Absorption Frequencies for Relevant Functional Groups
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Appearance |
| Alcohol | O-H | 3230-3550 | Strong, broad |
| Carboxylic Acid | O-H | 2500-3000 | Strong, very broad |
| Carbonyl (Ketone/Aldehyde) | C=O | 1680-1750 | Strong, sharp |
| Alkene | C=C | 1600-1700 | Sharp, medium |
| Alkene | =C-H | ~3080 | Sharp, medium |
| Alkane | C-H | <3000 |
This table provides a general guide to characteristic IR absorption frequencies. studymind.co.ukmasterorganicchemistry.comvscht.czutdallas.edu
UV-Visible Spectroscopy for Detection and Purity Assessment
UV-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a substance. technologynetworks.com This technique is widely used for both qualitative and quantitative analysis. researchgate.net It can be used to identify compounds, check for purity, and determine the concentration of an analyte in a solution. researchgate.netmt.com The principle behind UV-Vis spectroscopy is that different molecules absorb light of specific wavelengths depending on their electronic structure. drawellanalytical.com
A UV-Vis spectrum is a plot of absorbance versus wavelength, and the wavelength of maximum absorbance (λmax) is a characteristic property of a compound. technologynetworks.com This allows for the identification of specific compounds by comparing their spectra to those of known standards. researchgate.net Furthermore, according to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species, which enables quantitative measurements. mt.com UV-Vis spectroscopy is a non-destructive, rapid, and user-friendly technique, making it a valuable tool in many scientific fields, including organic chemistry for compound identification and purity evaluation. wepub.org Impurities in a sample can affect the baseline and accuracy of the measurements. drawellanalytical.com
Mass Spectrometry (MS) Applications in 15-H-11,12-EETA Research
Mass spectrometry (MS) stands as a cornerstone in the analytical arsenal (B13267) for the research and characterization of 15-hydroxy-11,12-epoxyeicosatrienoic acid (15-H-11,12-EETA). This powerful technique allows for the sensitive and specific detection and identification of this and other related lipid mediators. Often coupled with preceding separation techniques like gas chromatography (GC) or liquid chromatography (LC), MS provides detailed structural information and enables precise quantification, which is crucial for understanding the biological roles of 15-H-11,12-EETA.
Early research successfully utilized GC-MS to identify 15-H-11,12-EETA. researchgate.netphysiology.org In these methods, the analyte is first derivatized to increase its volatility for gas-phase analysis. For instance, 15-H-11,12-EETA can be converted to its methyl ester (ME) or pentafluorobenzyl (PFB) ester, followed by formation of a trimethylsilyl (B98337) (TMS) ether. researchgate.net Subsequent analysis by GC-MS with chemical ionization (CI) can then provide characteristic mass spectra for identification. researchgate.net
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has also emerged as a vital tool, offering high sensitivity and specificity for the analysis of eicosanoids like 15-H-11,12-EETA from complex biological matrices. researchgate.netnih.govmdpi.com This technique allows for the direct analysis of the compound without the need for derivatization in many cases, simplifying sample preparation. nih.gov The coupling of liquid chromatography with tandem mass spectrometry provides two levels of mass analysis, significantly enhancing the confidence in compound identification and quantification, especially when dealing with isomers that can be separated chromatographically. researchgate.net
Due to the inherent instability of 15-H-11,12-EETA, which is sensitive to acidic conditions and enzymatic hydrolysis by soluble epoxide hydrolase (sEH), analytical strategies often involve trapping the epoxide. physiology.orgahajournals.org One common approach is to treat the sample with methanol (B129727) and acetic acid, which converts 15-H-11,12-EETA to the more stable methoxy-dihydroxy-eicosatrienoic acids (MDHEs). researchgate.net The resulting MDHEs can then be quantified by MS to indirectly measure the amount of 15-H-11,12-EETA produced. ahajournals.orgresearchgate.net For example, after incubation of rabbit aorta with arachidonic acid, the formation of MDHEs with a mass-to-charge ratio (m/z) of 367 (M-H ion) was used to indicate the production of 15-H-11,12-EETA. ahajournals.org
High-Resolution Mass Spectrometry for Metabolomics Studies
High-resolution mass spectrometry (HRMS) has become an indispensable tool in metabolomics, enabling the comprehensive analysis of small molecules, including 15-H-11,12-EETA, within a biological system. nih.govanimbiosci.org Unlike unit mass resolution instruments, HRMS instruments, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, provide high mass accuracy and resolving power. nih.govhilarispublisher.com This capability allows for the determination of the elemental composition of an unknown compound from its exact mass, which significantly improves the confidence of metabolite identification. nih.gov
In the context of 15-H-11,12-EETA research, HRMS is particularly valuable for distinguishing it from other isomeric and isobaric compounds that may be present in a biological sample. The ability to obtain high-resolution data reduces ambiguity and allows for more definitive identification of metabolites in complex mixtures. hilarispublisher.com When coupled with liquid chromatography, HRMS provides a powerful platform for untargeted metabolomics, where the goal is to detect and identify as many metabolites as possible. animbiosci.orgnih.gov This approach can reveal unexpected changes in metabolic pathways related to 15-H-11,12-EETA production and function.
The improved sensitivity and increased linear dynamic range of HRMS compared to lower-resolution instruments also enhance the quantitative aspects of metabolomics studies. hilarispublisher.com This allows for the detection of low-abundance metabolites and more accurate measurement of changes in their levels across different experimental conditions. The high-quality data generated by HRMS is crucial for building comprehensive metabolic networks and understanding the broader physiological or pathological context in which 15-H-11,12-EETA operates. nih.gov
Table 1: Key Features of High-Resolution Mass Spectrometry in Metabolomics
| Feature | Description | Relevance to 15-H-11,12-EETA Research |
| High Mass Accuracy | The ability to measure the mass-to-charge ratio (m/z) of an ion with very high precision, typically in the low parts-per-million (ppm) range. mdpi.com | Enables the determination of the elemental formula of 15-H-11,12-EETA and its metabolites, aiding in their unambiguous identification. |
| High Resolving Power | The ability to distinguish between ions with very similar m/z values. | Crucial for separating the 15-H-11,12-EETA signal from those of other isomeric and isobaric lipids that may be present in the sample. |
| Increased Sensitivity | The ability to detect smaller quantities of an analyte. hilarispublisher.com | Allows for the detection and quantification of low-abundance 15-H-11,12-EETA and related compounds in biological samples. |
| Wide Dynamic Range | The range of concentrations over which the instrument can provide a reliable and linear response. hilarispublisher.com | Enables the simultaneous quantification of both high- and low-abundance lipids in a single analysis. |
| Untargeted Analysis | A global approach to detect and quantify all measurable analytes in a sample. animbiosci.org | Facilitates the discovery of novel metabolic pathways and biomarkers related to 15-H-11,12-EETA signaling. |
Isotope Dilution Mass Spectrometry for Precise Quantification
Isotope dilution mass spectrometry (IDMS) is considered a gold standard for the precise and accurate quantification of molecules, including 15-H-11,12-EETA. speciation.net This technique involves the addition of a known amount of a stable isotope-labeled version of the analyte of interest (the "spike") to the sample at an early stage of the analytical workflow. epa.gov The isotopically labeled internal standard is chemically identical to the endogenous analyte and therefore behaves similarly during sample preparation, extraction, chromatography, and ionization. speciation.net
The key principle of IDMS is that any loss of the analyte during the analytical procedure will be accompanied by a proportional loss of the isotope-labeled internal standard. epa.gov The final quantification is based on the measurement of the ratio of the signal from the endogenous analyte to the signal from the isotope-labeled internal standard. speciation.net This ratio is unaffected by variations in sample recovery, making IDMS a highly robust and accurate quantification method. epa.gov
For the quantification of 15-H-11,12-EETA, a stable isotope-labeled analog, such as ¹³C- or ²H-labeled 15-H-11,12-EETA, would be added to the biological sample. After extraction and purification, the sample is analyzed by MS, typically LC-MS/MS. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the unlabeled (endogenous) and labeled (internal standard) forms of the analyte. The ratio of the peak areas of these transitions is then used to calculate the concentration of endogenous 15-H-11,12-EETA in the original sample.
Table 2: Steps in Isotope Dilution Mass Spectrometry for 15-H-11,12-EETA Quantification
| Step | Description |
| 1. Spiking | A known amount of a stable isotope-labeled 15-H-11,12-EETA internal standard is added to the biological sample. epa.gov |
| 2. Equilibration | The sample is homogenized to ensure thorough mixing and equilibration of the internal standard with the endogenous 15-H-11,12-EETA. epa.gov |
| 3. Sample Preparation | The sample undergoes extraction and purification procedures to isolate the lipid fraction containing 15-H-11,12-EETA. |
| 4. Chromatographic Separation | The extracted lipids are separated using liquid chromatography (LC) to resolve 15-H-11,12-EETA from other compounds. |
| 5. Mass Spectrometric Detection | The eluting compounds are ionized and detected by a mass spectrometer, which measures the signal intensities of both the endogenous and the isotope-labeled 15-H-11,12-EETA. |
| 6. Quantification | The concentration of endogenous 15-H-11,12-EETA is calculated based on the measured ratio of the unlabeled analyte to the labeled internal standard and the known amount of the internal standard added. epa.gov |
The use of IDMS provides a high degree of confidence in the quantitative data, which is essential for accurately assessing the physiological and pathophysiological concentrations of 15-H-11,12-EETA and understanding its role in various biological processes.
Interactions of 15 H 11,12 Eeta Within Biological Systems Non Clinical
Role of 15-H-11,12-EETA in In Vitro Cellular Models
In vitro studies are crucial for elucidating the specific cellular and molecular mechanisms of action of bioactive compounds. Cell culture models, including those that mimic the neuroinflammatory environment, provide valuable platforms for this research. nih.gov For instance, the HL-60 clone 15 (HC15) cell line has been utilized as a model for studying leukocyte migration. frontiersin.org While direct studies detailing the effects of 15-H-11,12-EETA on these specific cell lines are not prevalent in the provided search results, the established role of its parent pathway (15-LOX) in inflammation suggests its potential involvement in modulating cellular responses in such models. nih.gov The 12/15-lipoxygenase pathway, which is responsible for the production of 15-H-11,12-EETA precursors, has been shown to influence the maturation of dendritic cells and modulate cytokine production. nih.gov
Hypoxia is a condition of low oxygen tension that can occur in both physiological and pathological states, inducing cellular adaptation through hypoxia-inducible factor 1α (HIF1α). researchgate.net In vitro models of hypoxia, using either gas chambers or chemical inducers like cobalt chloride, are employed to study these cellular responses. researchgate.net Given that chronic hypoxia can enhance 15-lipoxygenase-mediated vasorelaxation, it is plausible that 15-H-11,12-EETA plays a role in the cellular adaptations observed in these in vitro hypoxic models. nih.gov
Metabolic Perturbations Involving 15-H-11,12-EETA in Non-Human Organisms
The metabolism of arachidonic acid through the 15-lipoxygenase pathway, leading to the formation of 15-H-11,12-EETA and its derivatives, has been observed to have significant physiological effects in various non-human organisms.
In the rabbit aorta, 15-H-11,12-EETA is a key intermediate in the synthesis of vasodilatory eicosanoids. ahajournals.orgnih.gov It is formed from the 15-lipoxygenase metabolite 15(S)-HpETE and is subsequently converted by epoxide hydrolase to 11,12,15-trihydroxyeicosatrienoic acid (11,12,15-THETA). physiology.org Both 15-H-11,12-EETA and 11,12,15-THETA have been shown to relax the rabbit aorta. ahajournals.orgnih.gov These metabolites are considered to be endothelium-derived hyperpolarizing factors (EDHFs) in rabbit arteries. physiology.orgnih.gov They act by opening small-conductance calcium-activated potassium (SKCa) channels in smooth muscle cells, leading to hyperpolarization and subsequent relaxation of the artery. physiology.orgnih.gov Studies have demonstrated that chronic hypoxia enhances the expression of 15-lipoxygenase-1 (15-LO-1) in the endothelium of rabbit arteries, leading to increased synthesis of 15-H-11,12-EETA and its downstream metabolite, 11,12,15-THETA. nih.gov This, in turn, augments vasorelaxation in response to stimuli like acetylcholine (B1216132) and arachidonic acid. nih.gov
| Model System | Key Findings | Precursor | Metabolite | Effect | Reference |
|---|---|---|---|---|---|
| Rabbit Aorta | 15-H-11,12-EETA is a vasodilator and a precursor to the potent vasodilator 11,12,15-THETA. | 15(S)-HpETE | 11,12,15-THETA | Vasorelaxation | ahajournals.org, physiology.org |
| Rabbit Mesenteric Arteries (under hypoxia) | Enhanced 15-LO-1 expression leads to increased synthesis of HEETA and THETA, augmenting vasorelaxation. | Arachidonic Acid | HEETA, THETA | Enhanced Vasorelaxation | nih.gov |
In mouse models, the overexpression of human 15-lipoxygenase-1 (h15-LO-1) has been shown to enhance arterial relaxation through the production of vasodilatory metabolites, including hydroxyepoxyeicosatrienoic acids (HEETAs) like 15-H-11,12-EETA. nih.gov Studies on transgenic mice overexpressing h15-LO-1 revealed that 15-LO-1 derived metabolites are highly vasoactive. nih.gov Specifically, diastereomers of 15(S)-H-11,12-EETA were found to cause concentration-dependent relaxations in mouse mesenteric arteries. nih.gov
Research on fish has provided insights into the broader physiological and toxicological effects of various compounds on aquatic organisms. iieta.orgvliz.beices.dk While direct studies on the metabolic perturbations specifically involving 15-H-11,12-EETA in fish are not detailed in the provided search results, the fundamental conservation of metabolic pathways across vertebrates suggests a potential role for lipoxygenase products in fish physiology.
Observations in Mammalian Models (e.g., Rabbit Aorta)
Contribution of 15-H-11,12-EETA to Endothelial Function in Experimental Systems
The endothelium plays a critical role in regulating vascular tone through the release of various relaxing factors. 15-H-11,12-EETA and its derivatives have been identified as significant contributors to endothelium-dependent relaxation. In the rabbit aorta, 15-H-11,12-EETA is produced by endothelial cells and acts as an endothelium-derived relaxing factor. ahajournals.orgnih.gov It is an intermediate in a pathway that contributes to the relaxation response to acetylcholine. physiology.org The pathway involves the sequential action of 15-lipoxygenase, a hydroperoxide isomerase (possibly a cytochrome P-450), and an epoxide hydrolase. physiology.orgnih.gov The resulting products, 15-H-11,12-EETA and its hydrolyzed form 11,12,15-THETA, mediate vasodilation, identifying them as members of the family of endothelium-derived relaxing factors, alongside nitric oxide and prostacyclin. nih.gov
| Experimental System | Enzymatic Pathway | Key Metabolites | Observed Effect on Endothelial Function | Reference |
|---|---|---|---|---|
| Rabbit Aorta | 15-Lipoxygenase, Hydroperoxide Isomerase, Epoxide Hydrolase | 15-H-11,12-EETA, 11,12,15-THETA | Mediate endothelium-dependent relaxations. | ahajournals.org, physiology.org, nih.gov |
| Rabbit Mesenteric Arteries | 15-Lipoxygenase-1 | HEETA, THETA | Act as endothelium-derived hyperpolarizing factors (EDHFs). | nih.gov |
| Mouse Mesenteric Arteries | Human 15-Lipoxygenase-1 (transgenic model) | 15(S)-H-11,12-EETA diastereomers | Cause concentration-dependent vasorelaxation. | nih.gov |
Emerging Roles in Non-Pathological Biological Processes (excluding disease mechanisms with human clinical data)
Beyond its well-documented role in vasodilation, emerging evidence suggests the involvement of the 12/15-lipoxygenase pathway and its metabolites in other non-pathological biological processes. For instance, these pathways are implicated in the regulation of inflammation, with metabolites exhibiting both pro- and anti-inflammatory properties depending on the context. nih.gov The enzyme 12/15-lipoxygenase is expressed in immature dendritic cells, and its metabolites can influence dendritic cell maturation and cytokine production, suggesting a role in modulating immune responses. nih.gov Furthermore, lipoxygenase metabolites are involved in cell growth through their interaction with various mitogen-activated protein kinases (MAPKs). nih.gov While these roles are often studied in the context of disease, they point to a broader involvement of compounds like 15-H-11,12-EETA in fundamental cellular processes under normal physiological conditions.
Advanced Research Avenues and Methodological Challenges for 15 H 11,12 Eeta
Elucidating Undiscovered Metabolic Pathways of 15-H-11,12-EETA
The metabolism of 15-H-11,12-EETA is a critical area of investigation, as its biological activity is intrinsically linked to its metabolic fate. While it is known that arachidonic acid is metabolized by 15-lipoxygenase (15-LO) to produce 15-H-11,12-EETA, the complete metabolic network is not fully understood. researchgate.net
One of the primary known pathways involves the hydrolysis of 15-H-11,12-EETA to 11,12,15-trihydroxyeicosatrienoic acid (11,12,15-THETA) by soluble epoxide hydrolase (sEH). nih.gov This conversion is significant as both the parent compound and its metabolite have distinct biological activities. nih.gov Inhibition of sEH has been shown to increase the levels of 15-H-11,12-EETA, suggesting a dynamic interplay between these two molecules. nih.gov
Further research is needed to identify other potential metabolic routes. For instance, cytochrome P450 (CYP) enzymes are known to be involved in the metabolism of various fatty acids and could play a role in the biotransformation of 15-H-11,12-EETA. hmdb.ca The identification of novel metabolites and the enzymes responsible for their formation will provide a more comprehensive picture of the signaling cascades regulated by this lipid.
| Metabolic Step | Enzyme | Product | Significance |
| Arachidonic Acid to 15-H-11,12-EETA | 15-Lipoxygenase (15-LO) | 15-H-11,12-EETA | Formation of the primary bioactive lipid. researchgate.net |
| 15-H-11,12-EETA to 11,12,15-THETA | Soluble Epoxide Hydrolase (sEH) | 11,12,15-THETA | Conversion to a diol with distinct biological effects. nih.gov |
Comprehensive Mapping of 15-H-11,12-EETA Interactome in Research Models
Understanding the proteins that interact with 15-H-11,12-EETA is fundamental to deciphering its mechanism of action. The "interactome" of a molecule refers to the complete set of its molecular interactions in a cell. Mapping the 15-H-11,12-EETA interactome involves identifying the receptors, enzymes, and other proteins that bind to or are modulated by this lipid.
Systematic mapping of these interactions can be achieved through high-throughput binary protein-protein interaction assays or co-complex protein association methods. nih.gov Such studies can reveal novel effector proteins and signaling pathways. For example, while it's known that 15-H-11,12-EETA can influence ion channels, the specific subunits and regulatory proteins involved are not fully characterized. researchgate.net A comprehensive interactome map would provide a systems-level view of how 15-H-11,12-EETA exerts its effects.
The development of interactome maps for model organisms like Arabidopsis has demonstrated the power of this approach in uncovering the functions of previously uncharacterized proteins. yongyeol.com A similar effort for 15-H-11,12-EETA in mammalian systems would be invaluable.
Development of Novel Chemical Probes and Inhibitors for 15-H-11,12-EETA Pathways
To dissect the specific roles of 15-H-11,12-EETA, the development of selective chemical probes and inhibitors is essential. Chemical probes are small molecules used to study and manipulate protein function in a controlled manner. mskcc.org For the 15-H-11,12-EETA pathway, this includes inhibitors of its synthesizing enzyme, 15-LO, and its metabolizing enzyme, sEH.
While some inhibitors for these enzymes exist, there is a need for more potent and selective compounds. nih.gov The development of high-quality covalent probes, which form a stable bond with their target, can be particularly useful for identifying target engagement and assessing selectivity. nih.gov These tools would allow researchers to modulate the levels of 15-H-11,12-EETA with high precision and investigate the downstream consequences.
Furthermore, creating probes based on the 15-H-11,12-EETA structure itself could help in identifying its direct binding partners through techniques like affinity chromatography or photo-affinity labeling. The design of such probes requires a deep understanding of the structure-activity relationships of 15-H-11,12-EETA and its analogs.
| Tool Type | Target | Application | Reference |
| Inhibitor | 15-Lipoxygenase (15-LO) | Block production of 15-H-11,12-EETA. | researchgate.net |
| Inhibitor | Soluble Epoxide Hydrolase (sEH) | Increase levels of 15-H-11,12-EETA. | nih.gov |
| Chemical Probe | 15-H-11,12-EETA binding proteins | Identify direct molecular targets. | mskcc.org |
Integration of Multi-Omics Data for Systems-Level Understanding of 15-H-11,12-EETA Biology
A systems-level understanding of 15-H-11,12-EETA's function requires the integration of data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. nih.gov This multi-omics approach can provide a holistic view of the cellular response to 15-H-11,12-EETA, from changes in gene expression to alterations in protein and metabolite levels. researchgate.net
By combining these datasets, researchers can construct comprehensive models of the signaling networks influenced by 15-H-11,12-EETA. For example, transcriptomic data can reveal genes whose expression is altered by 15-H-11,12-EETA, while proteomic data can identify changes in protein abundance or post-translational modifications. Metabolomic analysis can then connect these changes to broader metabolic pathways. metabolomicsworkbench.org
The challenge lies in the computational integration and interpretation of these large and heterogeneous datasets. onenucleus.comebi.ac.uk Advanced bioinformatics tools and machine learning algorithms are needed to identify meaningful patterns and generate testable hypotheses. esann.org
Addressing Challenges in Stability and Detection of 15-H-11,12-EETA in Complex Matrices
A major hurdle in the study of 15-H-11,12-EETA is its inherent instability and the difficulty of detecting it in complex biological samples. As a hydroxyepoxyeicosatrienoic acid, it is sensitive to acid and can be readily hydrolyzed. nih.gov This instability complicates its extraction, storage, and analysis.
To overcome this, methods have been developed to trap the acid-sensitive 15-H-11,12-EETA as more stable derivatives, such as methoxydihydroxyeicosatrienoic acids (MDHEs), for analytical purposes. nih.gov However, these derivatization steps can add complexity to the analytical workflow.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
